6-(Pyrrolidin-1-yl)hexan-2-ol
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Overview
Description
6-(Pyrrolidin-1-yl)hexan-2-ol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a hexanol chainThe pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is known for its versatility and biological activity .
Preparation Methods
The synthesis of 6-(Pyrrolidin-1-yl)hexan-2-ol typically involves the reaction of pyrrolidine with a suitable hexanol derivative. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking a hexanol derivative such as 6-chlorohexan-2-ol under basic conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .
Chemical Reactions Analysis
6-(Pyrrolidin-1-yl)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
6-(Pyrrolidin-1-yl)hexan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to the presence of the pyrrolidine ring.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)hexan-2-ol is largely dependent on its interaction with biological targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
6-(Pyrrolidin-1-yl)hexan-2-ol can be compared with other similar compounds such as:
Pyrrolidine: A simpler structure with a wide range of biological activities.
Hexanol: A primary alcohol with different reactivity and applications.
Pyrrolidin-2-one: Known for its diverse biological activities and industrial applications
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
6-pyrrolidin-1-ylhexan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-10(12)6-2-3-7-11-8-4-5-9-11/h10,12H,2-9H2,1H3 |
InChI Key |
QJVNSBSCMIWIRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN1CCCC1)O |
Origin of Product |
United States |
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